Cochlioquinone B

Description

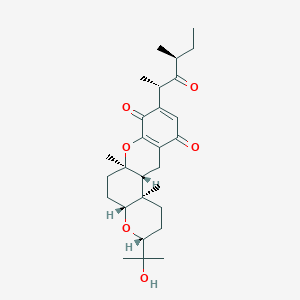

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPNSKLZWVYKGK-WWURSIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099098 | |

| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32450-26-3 | |

| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32450-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cochlioquinone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Cochlioquinone B from Cochliobolus miyabeanus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone B, a meroterpenoid natural product, was first discovered and isolated in 1971 from the phytopathogenic fungus Cochliobolus miyabeanus. This compound belongs to the cochlioquinone class, which is characterized by a p-benzoquinone ring linked to a sesquiterpene moiety. The structure of this compound was elucidated through a combination of chemical, spectroscopic, and X-ray crystallographic methods. As a member of a class of compounds with diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, this compound continues to be a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative biological activity data, and a proposed biosynthetic pathway.

Introduction

Cochliobolus miyabeanus, the causal agent of brown spot disease in rice, is a rich source of secondary metabolites. Among these are the cochlioquinones, a class of meroterpenoids derived from a hybrid polyketide-terpenoid biosynthetic pathway. Cochlioquinone A and B were the first members of this class to be isolated from the mycelia of C. miyabeanus[1][2]. Structurally, cochlioquinones are complex molecules featuring a core 6/6/6/6 tetracyclic ring system[1]. This guide focuses specifically on this compound, providing a detailed technical resource for researchers interested in its chemistry and biology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 472.6 g/mol | --INVALID-LINK-- |

| Appearance | Yellow pigment | [1] |

| Class | Meroterpenoid (Benzoquinone-type) | [1] |

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol is based on the general principles of fungal cultivation for secondary metabolite production and adapted from the initial discovery report[2][3].

Objective: To cultivate Cochliobolus miyabeanus (e.g., strain ATCC 44560) in submerged culture to produce this compound.

Materials:

-

Cochliobolus miyabeanus culture (e.g., from a culture collection)

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Czapek-Dox broth or a modified version)

-

Sterile flasks

-

Shaking incubator

Procedure:

-

Activation of Fungal Culture: Inoculate a PDA plate with the Cochliobolus miyabeanus strain and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelial culture into a flask containing the liquid culture medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a seed culture.

-

Production Culture: Inoculate larger flasks containing the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production cultures at 25-28°C on a rotary shaker at 150-200 rpm for 14-21 days. The production of the yellow pigment is an indicator of cochlioquinone synthesis.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on the original isolation report and modern chromatographic techniques for natural product purification[2][4][5][6][7].

Objective: To extract and purify this compound from the fungal mycelia.

Materials:

-

Fungal mycelia from the fermentation broth

-

Solvents: Methanol, Chloroform, Ethyl Acetate, Hexane

-

Silica gel for column chromatography

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Harvesting and Extraction of Mycelia:

-

Separate the mycelia from the fermentation broth by filtration.

-

Dry the mycelia (e.g., by lyophilization or air drying).

-

Extract the dried mycelia exhaustively with methanol or a mixture of chloroform and methanol at room temperature.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in a suitable solvent system (e.g., methanol-water) and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove lipids.

-

Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to extract the cochlioquinones.

-

Evaporate the ethyl acetate/chloroform phase to dryness.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).

-

Dissolve the dried extract from the partitioning step in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> 10% ethyl acetate in hexane -> 20% ethyl acetate in hexane, etc.).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Further Purification (Optional):

-

Combine the fractions containing this compound and concentrate them.

-

If necessary, perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

-

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The data should be compared with published values[8].

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the structure.

-

X-ray Crystallography: For an unambiguous determination of the stereochemistry, single crystal X-ray diffraction can be performed if suitable crystals can be obtained.

Biological Activity of this compound

This compound has been reported to exhibit a range of biological activities. The following tables summarize the available quantitative data.

Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus (clinical strain 8-21) | 12.5-25 | [1] |

| Staphylococcus aureus (clinical strain 309-6) | 12.5-25 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 12.5-25 | [1] |

Antifungal Activity

| Fungal Strain | MIC (μg/mL) | Reference |

| Candida albicans | 100 | [1] |

| Candida albicans (with 25% ketoconazole) | 12.5 | [1] |

Cytotoxic Activity

Biosynthesis of this compound

The biosynthesis of cochlioquinones is a complex process involving a hybrid pathway that combines elements of both polyketide and terpenoid biosynthesis. The proposed pathway involves the action of Polyketide Synthases (PKSs) and terpene cyclases.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for the cochlioquinone core structure, based on the known biosynthesis of related fungal meroterpenoids.

References

- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of carotenoids, steroids and fatty acids from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flash-chromatographie.com [flash-chromatographie.com]

- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 7. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]

- 8. researchgate.net [researchgate.net]

Cochlioquinone B: A Technical Guide to Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds synthesized from both polyketide and terpenoid precursors.[1][2] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, it belongs to the broader family of cochlioquinones, which are known for their diverse and potent biological activities.[3][4] Structurally, this compound features a complex tetracyclic 6/6/6/6 ring system.[2] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and characterization of this compound, along with generalized experimental protocols for its study.

Molecular Structure and Properties

The structure of this compound was determined through a combination of chemical, spectroscopic, and X-ray crystallographic methods.[1][3] It is characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain.[1]

| Identifier | Value | Source |

| Molecular Formula | C₂₈H₄₀O₆ | [5] |

| IUPAC Name | (3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | [5] |

| CAS Number | 32450-26-3 | [] |

| PubChem CID | 182083 | [5] |

| Canonical SMILES | CC--INVALID-LINK--C(=O)--INVALID-LINK--C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4--INVALID-LINK--(CC--INVALID-LINK--C(C)(C)O)C)C | [5] |

| InChI Key | NTPNSKLZWVYKGK-WWURSIHSSA-N | [5] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 472.6 g/mol | [5] |

| Exact Mass | 472.28248899 Da | [5] |

| Appearance | Yellow pigment/crystal | [2][4] |

| Solubility | Soluble in ethanol, methanol, acetone | [] |

| Storage Temperature | -20°C | [] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While complete spectral data is found in primary literature, this section outlines the expected characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex due to its intricate tetracyclic core and multiple stereocenters.

-

¹H-NMR: The spectrum would show characteristic signals for aliphatic methyl, methylene, and methine protons, including those of the sesquiterpene skeleton and the C7 side-chain. Signals for the vinyl proton on the benzoquinone ring and protons adjacent to oxygen atoms (ethers, alcohols) would also be present.

-

¹³C-NMR: The carbon spectrum would display signals corresponding to the carbonyl carbons of the quinone system, olefinic carbons, carbons of the ether linkages, the tertiary alcohol, and numerous aliphatic carbons comprising the fused ring system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Exact Mass: The calculated exact mass is 472.28248899 Da for the molecular formula C₂₈H₄₀O₆.[5]

-

Fragmentation: The mass fragmentation patterns of cochlioquinones are characterized by neutral loss of water (H₂O) or acetic acid, McLafferty rearrangements, and Retro-Diels-Alder (RDA) reactions within the ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

~3400 cm⁻¹: O-H stretching vibration from the tertiary alcohol group.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

-

~1650-1680 cm⁻¹: C=O stretching vibrations characteristic of the benzoquinone moiety.

-

~1600 cm⁻¹: C=C stretching of the quinone ring.

-

~1200-1000 cm⁻¹: C-O stretching vibrations from the ether and alcohol functionalities.

Biological Activity and Mechanism of Action

This compound is recognized as a phytotoxin and a potent inhibitor of mitochondrial NADH-ubiquinone reductase (Complex I of the electron transport chain).[4][] By inhibiting this enzyme, it disrupts cellular respiration, leading to a decrease in ATP production and ultimately causing cell death. This activity is the likely basis for its phytotoxic effects, which include the inhibition of root growth in various plants.[4]

Experimental Protocols

The following sections describe generalized methodologies for the isolation and analysis of this compound.

Isolation and Purification from Fungal Culture

This compound is a secondary metabolite produced by fungi such as Cochliobolus miyabeanus and other endophytic fungi like Bipolaris species.[4][7] The following is a representative workflow for its isolation.

-

Fungal Cultivation: The source fungus (e.g., C. miyabeanus) is grown in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions (temperature, agitation, time) to promote the production of secondary metabolites.

-

Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia are then extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.

-

Chromatographic Separation: The active fraction is subjected to one or more rounds of chromatography for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a solvent system such as methanol-water to yield pure this compound.

-

-

Purity Assessment: The purity of the isolated compound is confirmed by HPLC and spectroscopic methods.

Analytical Methods

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.

-

Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Visualizations

The following diagrams illustrate the generalized workflow for the study of this compound and its primary mechanism of action.

References

- 1. Structures of cochlioquinones A and B, new metabolites of Cochliobolus miyabeanus: chemical and X-ray crystallographic determination - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of cochlioquinones A and B, new metabolites of Cochliobolus miyabeanus: chemical and X-ray crystallographic determination - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C28H40O6 | CID 182083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cytotoxic cochlioquinone derivatives from the endophytic fungus Bipolaris sorokiniana derived from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Cochlioquinone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid biosynthetic origin.[1] First isolated from the fungus Cochliobolus miyabeanus, this yellow pigment belongs to the broader family of cochlioquinones, which are known for their diverse and potent biological activities.[2] These activities, ranging from phytotoxic to cytotoxic and antimicrobial effects, have positioned cochlioquinones as compounds of interest in the agricultural and pharmaceutical industries.[2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities of this compound

This compound has demonstrated a range of biological effects, including antibacterial, phytotoxic, and cytotoxic activities. The following sections detail these activities with available quantitative data and the methodologies used for their determination.

Antibacterial Activity

This compound has shown notable antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 44.02 µM |

Note: Further specific MIC values for this compound against a wider range of bacteria are still under investigation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is typically determined using the broth microdilution method.[3]

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[4]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.[5]

Cytotoxic Activity

This compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines.[2]

Quantitative Data: IC50 Values

Specific IC50 values for this compound against a comprehensive panel of human cancer cell lines are a subject of ongoing research. However, related cochlioquinones have shown potent activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Detailed Methodology:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of this compound required to inhibit cell viability by 50%.

Phytotoxic Activity

This compound is recognized as a phytotoxin, exhibiting inhibitory effects on plant growth.[6] It has been shown to inhibit the root growth of finger millet and rice at a concentration of 100 ppm.[6]

Experimental Protocol: Seed Germination and Root Elongation Assay

The phytotoxic activity of this compound can be evaluated by assessing its effect on the seed germination and root elongation of indicator plant species like goosegrass (Eleusine indica).

Workflow for Phytotoxicity Assay

Caption: Workflow for assessing the phytotoxicity of this compound.

Detailed Methodology:

-

Seed Preparation: Seeds of a sensitive plant species (e.g., Eleusine indica) are surface-sterilized.

-

Assay Setup: A defined number of seeds are placed on filter paper in Petri dishes.

-

Treatment: The filter paper is moistened with different concentrations of this compound solution. A control group with solvent only is included.

-

Incubation: The Petri dishes are incubated in the dark at a controlled temperature for a period sufficient for germination and initial root growth (e.g., 3-5 days).

-

Data Collection: The number of germinated seeds is counted, and the length of the primary root of each seedling is measured.

-

Analysis: The germination percentage and the percentage of root growth inhibition compared to the control are calculated to determine the phytotoxic effect.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are still being elucidated. However, evidence suggests the involvement of several key pathways.

Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I)

This compound is a known inhibitor of NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial respiratory chain.[6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Experimental Protocol: NADH:Ubiquinone Oxidoreductase Inhibition Assay

The inhibitory effect of this compound on Complex I can be measured spectrophotometrically by monitoring the oxidation of NADH.

Workflow for NADH:Ubiquinone Oxidoreductase Inhibition Assay

Caption: Workflow for measuring the inhibition of NADH:ubiquinone oxidoreductase by this compound.

Detailed Methodology:

-

Mitochondrial Preparation: Mitochondria or submitochondrial particles are isolated from a suitable source (e.g., bovine heart).

-

Assay Mixture: A reaction mixture containing assay buffer, the electron acceptor (e.g., a coenzyme Q analog like decylubiquinone), and the mitochondrial preparation is prepared.

-

Inhibition: this compound at various concentrations is added to the assay mixture and pre-incubated.

-

Reaction Initiation: The reaction is initiated by the addition of NADH.

-

Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

Calculation: The percentage of inhibition of enzyme activity is calculated by comparing the rates in the presence and absence of this compound.

Induction of Apoptosis

The cytotoxic activity of cochlioquinones is often linked to the induction of apoptosis, or programmed cell death.[7] The generation of ROS due to mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.

Signaling Pathway: Intrinsic Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This pathway involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases that execute cell death.

Modulation of Other Signaling Pathways

While direct evidence for this compound is still emerging, related quinone-containing compounds are known to modulate various signaling pathways involved in cell proliferation, inflammation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Further research is needed to specifically delineate the effects of this compound on these critical cellular signaling networks.

Conclusion

This compound is a natural compound with a compelling profile of biological activities, including antibacterial, cytotoxic, and phytotoxic effects. Its mechanism of action appears to be multifactorial, with the inhibition of mitochondrial Complex I and the subsequent induction of oxidative stress and apoptosis playing a central role. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic and agricultural potential of this intriguing molecule. Future investigations should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its biological impact and to guide the development of novel applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cochlioquinone B Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinones, including Cochlioquinone B, are a class of meroterpenoid natural products synthesized by various fungi, notably species within the genera Cochliobolus and Bipolaris. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. It includes structured data summaries, detailed experimental protocols for pathway investigation, and visualizations of the biosynthetic route and experimental workflows to facilitate further research and exploitation of this pathway for biotechnological applications.

Introduction to Cochlioquinones

Cochlioquinones are hybrid natural products derived from both polyketide and terpenoid precursors.[1][2] They are characterized by a core 6/6/6/6 tetracyclic ring system.[1][2] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, these compounds, including Cochlioquinone A and B, have been identified in various other fungal species.[1] The diverse biological activities of cochlioquinones, such as phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, underscore their potential as lead compounds in drug discovery.[1][2] This guide focuses on the biosynthesis of this compound, providing a technical foundation for researchers interested in its production, derivatization, and mechanism of action.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, often referred to as the ccq or atn cluster, found in fungi like Bipolaris sorokiniana. This cluster encodes all the necessary enzymes for the synthesis of the cochlioquinone scaffold from basic metabolic precursors.

Table 1: Genes and Putative Functions in the Cochlioquinone Biosynthetic Gene Cluster

| Gene (example from Bipolaris sorokiniana) | Proposed Function | Enzyme Type |

| ccq1 / atnH | Polyketide synthase | Hybrid PKS-NRPS |

| ccq2 / atnG | Polyketide synthase | Highly-reducing PKS |

| ccq3 / atnF | Prenyltransferase | Aromatic prenyltransferase |

| ccq4 / atnI | Terpenoid cyclase | Sesterterpene cyclase |

| ccq5 | FAD-dependent monooxygenase | Oxidoreductase |

| ccq6 | Acyltransferase | Transferase |

| ccq7 | Short-chain dehydrogenase | Oxidoreductase |

| ccq8 | MFS transporter | Transporter |

| ccq9 | Transcriptional regulator | Transcription factor |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and mevalonate pathways.

-

Polyketide Backbone Synthesis : The pathway is initiated by the coordinated action of two polyketide synthases (PKSs), a hybrid PKS-NRPS and a highly-reducing PKS. These enzymes collaborate to synthesize a hexaketide backbone.

-

Prenylation : A farnesyl pyrophosphate (FPP) unit, derived from the mevalonate pathway, is attached to the polyketide intermediate by a prenyltransferase.

-

Cyclization : A terpenoid cyclase catalyzes a complex cascade of cyclization reactions to form the characteristic tetracyclic core of the cochlioquinones.

-

Tailoring Reactions : A series of post-cyclization modifications, including oxidations, reductions, and acylations, are carried out by tailoring enzymes to yield the final this compound structure.

Quantitative Data

Quantitative data on the specific enzymes of the this compound pathway are limited in the publicly available literature. The following tables are provided as a template for organizing such data as it becomes available. Representative values for similar enzyme classes are included for context.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cq3/AtnF (Prenyltransferase) | Hexaketide, FPP | Not Reported | Not Reported | Not Reported | |

| Representative Aromatic Prenyltransferase | Aromatic acceptor, DMAPP | 10 - 150 | 0.01 - 1.0 | 103 - 105 | General Literature |

| Cq4/AtnI (Terpenoid Cyclase) | Prenylated Intermediate | Not Reported | Not Reported | Not Reported | |

| Representative Sesterterpene Cyclase | Geranylfarnesyl PP | 5 - 50 | 0.1 - 5.0 | 104 - 106 | General Literature |

Table 3: this compound Production Titers

| Fungal Strain | Culture Conditions | Titer (mg/L) | Reference |

| Bipolaris sorokiniana | Potato Dextrose Broth, 28°C, 14 days | Not Reported | |

| Cochliobolus heterostrophus | Czapek-Dox Broth, 25°C, 21 days | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway. These protocols are based on established methods for fungal secondary metabolite research and should be optimized for the specific fungal strain and target enzyme.

Fungal Culture and this compound Production

References

In-Depth Technical Guide to the Spectroscopic Data of Cochlioquinone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid biosynthetic origin. First isolated in 1971 from the fungus Cochliobolus miyabeanus, it belongs to the larger family of cochlioquinones which have garnered scientific interest due to their diverse biological activities.[1] These activities include phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1] Notably, this compound has been identified as an inhibitor of NADH-ubiquinone reductase, suggesting its potential as a lead compound in drug discovery. This guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily NMR and MS. These methods provide detailed information about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₂₈H₄₀O₆.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₄₀O₆ |

| Exact Mass | 472.2825 |

| Monoisotopic Mass | 472.2825 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Proton Type | Predicted Chemical Shift (δ) ppm | Notes |

| Methyl Protons (CH₃) | 0.8 - 2.5 | Multiple singlet and doublet signals corresponding to the various methyl groups in the terpenoid backbone and side chain. |

| Methylene Protons (CH₂) | 1.2 - 2.8 | Complex multiplets arising from the cyclic and acyclic portions of the molecule. |

| Methine Protons (CH) | 1.5 - 4.5 | Signals corresponding to stereocenters and other methine groups. |

| Olefinic Protons | 5.0 - 6.5 | Protons on the quinone ring. |

| Hydroxyl Proton (OH) | Variable | Dependent on solvent and concentration. |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |

| Methyl Carbons (CH₃) | 10 - 30 | |

| Methylene Carbons (CH₂) | 20 - 45 | |

| Methine Carbons (CH) | 30 - 80 | |

| Quaternary Carbons (C) | 35 - 90 | |

| Olefinic/Aromatic Carbons | 110 - 150 | Carbons of the benzoquinone ring. |

| Carbonyl Carbons (C=O) | 180 - 200 | Quinone carbonyls. |

| Oxygenated Carbons (C-O) | 60 - 90 | Carbons attached to hydroxyl or ether linkages. |

Experimental Protocols

Detailed experimental protocols for the original spectroscopic analysis of this compound are not extensively documented in recent literature. However, the following represents a standard methodology for the isolation and spectroscopic characterization of fungal metabolites like cochlioquinones.

Isolation and Purification

Caption: General workflow for the isolation of this compound.

-

Fermentation: The fungus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to isolate the crude mixture of metabolites.

-

Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, to separate the components based on polarity.

-

Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

Caption: Standard workflow for NMR analysis of a natural product.

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This typically includes:

-

1D ¹H NMR: To identify the proton environments.

-

1D ¹³C NMR: To identify the carbon skeleton.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

-

Data Processing and Analysis: The raw data is processed using specialized software to generate the final spectra, which are then interpreted to assign all signals and confirm the structure.

Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) for online separation and analysis, or by direct infusion.

-

Ionization: The molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to produce molecular ions with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.

Logical Relationships in Structure Elucidation

The process of determining the structure of a novel compound like this compound involves the integration of data from various spectroscopic techniques.

Caption: Integration of spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic data for this compound. While a complete public repository of its NMR data remains to be compiled, the information presented here, based on its known structure and the analysis of related compounds, offers valuable insights for researchers. The standardized experimental protocols and logical workflows outlined will aid in the isolation, identification, and further investigation of this compound and other novel natural products. The continued exploration of such compounds is vital for the discovery of new therapeutic agents and a deeper understanding of their roles in biological systems.

References

Cochlioquinone B: A Technical Examination of Its Phytotoxic Effects on Plant Seedlings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone B, a member of the cochlioquinone class of fungal metabolites, has been identified as a potent phytotoxin.[1] These natural products, produced by various fungal species, exhibit a range of biological activities, with their effects on plant growth and development being of significant interest for potential herbicidal applications and for understanding plant-pathogen interactions. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound on plant seedlings, summarizing available quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.

Data Presentation: Quantitative Phytotoxic Effects

| Plant Species | Concentration | Effect | Reference |

| Italian Ryegrass (Lolium multiflorum) | 100 ppm | Inhibitory activity on roots | [1] |

| Rice (Oryza sativa) | 100 ppm | Inhibitory activity on roots | [1] |

Experimental Protocols

Standardized methods are crucial for assessing the phytotoxic effects of compounds like this compound. The following protocols are based on established methodologies for phytotoxicity testing and can be adapted for the specific evaluation of this compound.

Seed Germination Assay

This assay determines the effect of this compound on the germination rate of seeds.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Test seeds (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), radish (Raphanus sativus))

-

This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in distilled water)

-

Control solution (distilled water with the same concentration of solvent as the test solutions)

-

Growth chamber or incubator with controlled temperature and light conditions

Procedure:

-

Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution (different concentrations of this compound) or control solution.

-

Place a defined number of seeds (e.g., 20-50) evenly on the filter paper in each dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

-

After a predetermined period (e.g., 72 hours), count the number of germinated seeds (radicle emergence > 2 mm).

-

Calculate the germination percentage for each treatment.

-

The 50% inhibitory concentration (IC50) for germination can be determined by testing a range of concentrations and using appropriate statistical software.

Seedling Growth Assay (Root and Shoot Elongation)

This assay quantifies the impact of this compound on the early growth of seedlings.

Materials:

-

Same as the Seed Germination Assay.

Procedure:

-

Follow steps 1-4 of the Seed Germination Assay.

-

After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

-

Measure the length of the primary root and the shoot of each seedling using a ruler or digital imaging software.

-

Calculate the average root and shoot length for each treatment.

-

Express the inhibition of root and shoot elongation as a percentage relative to the control.

-

Determine the IC50 values for root and shoot elongation.

Visualization of Signaling Pathways and Workflows

To illustrate the proposed mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Proposed Mechanism of Action

This compound is a known inhibitor of NADH ubiquinone reductase (Complex I) in the mitochondrial electron transport chain.[2] This inhibition is a key event that triggers downstream phytotoxic effects.

Caption: Proposed mechanism of this compound phytotoxicity.

Experimental Workflow: Phytotoxicity Assessment

The following workflow outlines the key steps in evaluating the phytotoxic effects of this compound on plant seedlings.

Caption: Workflow for assessing this compound phytotoxicity.

Hypothesized Signaling Cascade

The inhibition of the mitochondrial electron transport chain by this compound likely triggers a cascade of signaling events within the plant cell, involving reactive oxygen species (ROS) and stress-related hormones like ethylene and abscisic acid (ABA).

Caption: Hypothesized signaling cascade initiated by this compound.

Conclusion

This compound demonstrates significant phytotoxic activity, primarily through the inhibition of root growth. Its mechanism of action is believed to involve the disruption of the mitochondrial electron transport chain, leading to oxidative stress and the activation of stress-related signaling pathways. Further research is warranted to establish detailed dose-response relationships in various plant species and to fully elucidate the intricate signaling networks that mediate its phytotoxic effects. The experimental protocols and conceptual diagrams provided in this guide offer a framework for continued investigation into the potential of this compound as a lead compound in the development of novel herbicides.

References

Preliminary screening of Cochlioquinone B for antibacterial activity

An in-depth technical guide on the preliminary screening of Cochlioquinone B for antibacterial activity for researchers, scientists, and drug development professionals.

Introduction to this compound

Cochlioquinones are a class of meroterpenoids, which are natural products derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] These compounds are predominantly isolated from various fungi and are known to exhibit a wide range of biological activities, including phytotoxic, cytotoxic, immunosuppressive, and antibacterial effects.[1][2] this compound, a sesquiterpene metabolite, is a known inhibitor of NADH ubiquinone reductase and a phytotoxic agent.[3][4][] Structurally, cochlioquinones feature a core 6/6/6/6 tetracyclic ring system.[1] The diverse biological activities of cochlioquinone and its analogues make them interesting candidates for drug discovery, particularly in the search for new antimicrobial agents. This guide provides an overview of the preliminary screening methods for evaluating the antibacterial potential of this compound.

Antibacterial Activity Data

The following tables summarize the reported antibacterial and antimicrobial activities of this compound and its analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of Cochlioquinone Analogues

| Compound | Test Organism | MIC Value | Reference |

| Cochlioquinone F | Unknown | 6.25 µg/mL | [2] |

| Cochlioquinone Analogs (3, 7, 44) | Bacillus subtilis | 26 µM | [1] |

| Cochlioquinone Analogs (3, 7, 44) | Clostridium perfringens | 26 µM | [1] |

| Cochlioquinone Analogs (3, 7, 44) | Escherichia coli | 26 µM | [1] |

| Cochlioquinone Analogs (3, 7, 44) | Pseudomonas aeruginosa | 26 µM | [1] |

Table 2: Antifungal Activity of Cochlioquinone 9 (Inhibition Rate %)

| Pathogen Species | Concentration | Inhibition Rate (%) - 1 Week | Inhibition Rate (%) - 2 Weeks | Reference |

| Cladosporium herbarum | 100 ppm | 5.0 | 2.3 | [4] |

| 500 ppm | 9.9 | 4.3 | [4] | |

| 1000 ppm | 10.1 | 8.0 | [4] | |

| Cladosporium cladosporioides | 100 ppm | 12.4 | 3.6 | [4] |

| 500 ppm | 14.3 | 6.4 | [4] | |

| 1000 ppm | 15.5 | 12.0 | [4] | |

| Gibberella zeae | 100 ppm | 7.6 | - | [4] |

| 500 ppm | 8.1 | - | [4] | |

| 1000 ppm | 24.6 | - | [4] | |

| Fusarium graminearum | 100 ppm | 9.7 | - | [4] |

| 500 ppm | 11.3 | - | [4] | |

| 1000 ppm | 20.7 | - | [4] | |

| Pythium graminicola | 100 ppm | 26.4 | 20.0 | [4] |

| 500 ppm | 27.3 | 44.8 | [4] | |

| 1000 ppm | 36.2 | 52.4 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Positive control (broth with inoculum)

-

Negative control (broth only)

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[6] Discard the final 100 µL from the last well.

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

-

Controls:

-

Positive Control: Wells containing MHB and the bacterial inoculum without this compound.

-

Negative Control: Wells containing only MHB to ensure medium sterility.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[7]

Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance based on the size of the zone of inhibition.[6]

Materials:

-

This compound solution

-

Sterile filter paper discs (6 mm diameter)

-

MHA plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

Procedure:

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

-

Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

-

Controls: Use a disc with the solvent used to dissolve this compound as a negative control, and a disc with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary antibacterial screening of a test compound.

Proposed Signaling Pathway

A derivative of this compound, known as CoB1, has been shown to regulate autophagy in response to Pseudomonas aeruginosa infection through the PAK1/Akt1/mTOR signaling pathway.[8] This provides a potential mechanism of action for this compound's antibacterial effect.

References

- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. A Novel Cochlioquinone Derivative, CoB1, Regulates Autophagy in Pseudomonas aeruginosa Infection through the PAK1/Akt1/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Cytotoxic Potential of Cochlioquinone B

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cochlioquinones, a class of meroterpenoids derived from fungi, have demonstrated a range of biological activities, including notable cytotoxic effects against various cancer cell lines.[1] This technical guide focuses on the cytotoxic potential of Cochlioquinone B and its analogues, summarizing key quantitative data, detailing its mechanisms of action involving apoptosis and cell cycle arrest, and outlining the experimental protocols used for its evaluation. The guide includes visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in oncology and natural product-based drug discovery.

Introduction to Cochlioquinones

Cochlioquinones are a group of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] First discovered in plant pathogens, these compounds feature a core 6/6/6/6 tetracyclic ring system and are primarily isolated from various fungal species.[1][2] Functionally, cochlioquinones are recognized as fungal phytotoxins, but they also exhibit a broad spectrum of other bioactivities, including antibacterial, cytotoxic, and immunosuppressive effects.[1][3] Their potential as anticancer agents stems from their ability to inhibit cell proliferation and induce programmed cell death in cancer cells.[2]

Cytotoxic Activity of this compound

This compound and its related analogues have shown significant cytotoxic effects against a panel of human cancer cell lines. The efficacy of this cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

In Vitro Cytotoxicity Data

Studies have reported the cytotoxic effects of a cochlioquinone analogue against several cancer cell lines, with the strongest activity observed against prostate cancer.[1] The IC50 values highlight its potency and selectivity.

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) |

| Cochlioquinone Analogue | PC-3 | Human Prostate Cancer | 2.77 |

| Cochlioquinone Analogue | 22Rv1 | Human Prostate Cancer | Evaluated |

| Cochlioquinone Analogue | HepG2 | Human Liver Cancer | Evaluated |

| Cochlioquinone Analogue | A549 | Human Non-small Cell Lung Cancer | Evaluated |

| Cochlioquinone Analogue | HeLa | Human Cervical Cancer | Evaluated |

Mechanism of Action

The anticancer activity of cochlioquinones is attributed to a multi-faceted mechanism that includes the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways that regulate cell proliferation and survival.[1][2]

Induction of Apoptosis

A primary mechanism for cochlioquinones is the induction of apoptosis, or programmed cell death.[2] Studies on related cochlioquinone derivatives, such as anhydrocochlioquinone A, have shown this process occurs through the intrinsic mitochondrial pathway. Key events in this pathway include the release of cytochrome c from the mitochondria, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been found to block the cell cycle, thereby halting cell proliferation.[1] Specifically, it has been reported to cause cell cycle arrest in the S phase in PC-3 prostate cancer cells.[1] This prevents the cell from replicating its DNA, ultimately leading to a halt in division and contributing to the compound's anti-proliferative effects.

Modulation of Signaling Pathways

Cochlioquinones exert their cytotoxic effects by modulating critical intracellular signaling pathways.[4] For instance, a derivative of this compound has been shown to regulate the PAK1/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[4][5] Furthermore, cochlioquinones have been noted to inhibit diacylglycerol kinase, an enzyme that regulates protein kinase C (PKC), which is also involved in cell proliferation processes.[1][3]

Key Experimental Protocols

The evaluation of this compound's cytotoxic potential involves several standard in vitro assays.

Cell Viability Assay (MTT/WST-8 Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight.[6]

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well.[6] Metabolically active cells convert the tetrazolium salt into a colored formazan product.

-

Measurement: After a short incubation period, the absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is determined by plotting cell viability against the compound concentration.[6]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based method is used to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined time (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

-

Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, indicating late apoptosis or necrosis).[7]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic) are quantified.[8]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bcl-2, Caspase-3, Akt, p-Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified to determine relative protein expression levels.[7]

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Caption: Intrinsic apoptosis pathway induced by cochlioquinones.

Caption: Inhibition of the PAK1/Akt/mTOR pathway by a this compound derivative.

Conclusion and Future Perspectives

This compound and its analogues have emerged as promising natural compounds with significant cytotoxic potential against various cancer cell lines, particularly prostate cancer.[1] Their ability to induce apoptosis through the mitochondrial pathway, arrest the cell cycle, and modulate key oncogenic signaling pathways like PI3K/Akt/mTOR underscores their therapeutic potential.[1] The data presented in this guide provides a foundation for further investigation. Future research should focus on elucidating the precise molecular targets, expanding preclinical evaluations in in vivo models to assess efficacy and safety, and exploring structure-activity relationships to synthesize more potent and selective derivatives for potential clinical development.

References

- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice [mdpi.com]

- 4. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Cochlioquinone B: A Technical Guide to its Potential Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochlioquinone B belongs to the cochlioquinone family, a class of fungal meroterpenoids recognized for a wide array of biological activities. While the broader class of cochlioquinones is known to exhibit immunosuppressive effects, specific quantitative data and detailed mechanistic studies on this compound are notably absent in current scientific literature.[1] This guide provides a comprehensive overview of the potential immunosuppressive properties of this compound by leveraging data from closely related analogs, particularly Cochlioquinone A. We will explore potential mechanisms of action, present relevant quantitative data from related compounds, detail generalized experimental protocols for assessing immunosuppressive activity, and visualize key signaling pathways and experimental workflows. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound as an immunomodulatory agent.

Introduction to Cochlioquinones

Cochlioquinones are a class of meroterpenoids characterized by a core 6/6/6/6 tetracyclic ring system, originating from a hybrid polyketide-terpenoid biosynthetic pathway.[1] These natural products have been isolated from various fungal species and demonstrate a range of biological effects, including phytotoxic, cytotoxic, and immunosuppressive activities.[1] Cochlioquinone A and B were first isolated in 1971 from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus.[1] While research has elucidated the activities of some cochlioquinones, the specific mechanisms of action and structure-activity relationships for many, including this compound, remain largely to be elucidated.[1]

Quantitative Data on Immunosuppressive Activity of Cochlioquinone Analogs

Direct quantitative data on the immunosuppressive effects of this compound is not currently available. However, studies on the closely related Cochlioquinone A provide valuable insights into the potential activity of this class of compounds. The following table summarizes the available data for Cochlioquinone A.

| Compound | Target | Assay Type | IC50 Value | Reference |

| Cochlioquinone A | Chemokine Receptor CCR5 | Competitive Binding Assay (MIP-1α) | 11 µM | [1] |

This data for Cochlioquinone A suggests a potential mechanism of action for the cochlioquinone class, involving the modulation of chemokine signaling, which is crucial for immune cell trafficking and activation.

Potential Mechanisms of Action

The immunosuppressive effects of cochlioquinones may be mediated through various signaling pathways. While the exact mechanisms for this compound are unknown, research on Cochlioquinone A points towards two plausible pathways.

Inhibition of Chemokine Receptor CCR5

Cochlioquinone A has been shown to be an effective competitor for the binding of Macrophage Inflammatory Protein 1α (MIP-1α) to the human chemokine receptor CCR5.[1] CCR5 is a key receptor involved in the migration and activation of T-cells, macrophages, and dendritic cells. By blocking this receptor, cochlioquinones could potentially inhibit the recruitment of these immune cells to sites of inflammation, thereby exerting an immunosuppressive effect.

Modulation of the NF-κB Signaling Pathway

There is evidence to suggest that Cochlioquinone A may inhibit diacylglycerol kinase, an enzyme that regulates the activity of protein kinase C (PKC).[1] PKC is a critical component of the signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] Inhibition of NF-κB activation would represent a potent mechanism for immunosuppression.

Caption: Hypothesized mechanism of Cochlioquinone A's immunosuppressive action.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the immunosuppressive properties of novel compounds. These methodologies can be adapted for the investigation of this compound.

Chemokine Receptor Binding Assay (e.g., for CCR5)

Objective: To determine the ability of a test compound to inhibit the binding of a specific ligand to its receptor.

Methodology:

-

Cell Culture: Utilize a cell line stably expressing the chemokine receptor of interest (e.g., HEK293-CCR5).

-

Ligand Preparation: Prepare a radiolabeled or fluorescently labeled chemokine (e.g., [¹²⁵I]-MIP-1α).

-

Competitive Binding: Incubate the cells with a constant concentration of the labeled ligand and varying concentrations of the test compound (this compound).

-

Incubation and Washing: Allow the binding to reach equilibrium. Wash the cells to remove unbound ligand.

-

Detection: Measure the amount of bound labeled ligand using a suitable detector (e.g., gamma counter for radiolabeled ligands, fluorescence plate reader for fluorescently labeled ligands).

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of a test compound on the proliferation of T-lymphocytes.

Methodology:

-

Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.

-

CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Cell Culture and Stimulation: Culture the CFSE-labeled T-cells in the presence of various concentrations of the test compound. Stimulate T-cell proliferation using mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

-

Incubation: Incubate the cells for a period sufficient for multiple rounds of cell division (typically 3-5 days).

-

Flow Cytometry: Analyze the CFSE fluorescence of the T-cells using a flow cytometer. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Data Analysis: Quantify the percentage of proliferating cells and the proliferation index in treated versus untreated control cultures. Calculate the IC50 value for the inhibition of proliferation.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of a test compound on the production of specific cytokines by immune cells.

Methodology:

-

Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs, macrophages, or T-cells) in the presence of varying concentrations of the test compound. Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide (LPS) for macrophages, PHA for T-cells).

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

-

ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IFN-γ) in the supernatants.

-

Data Analysis: Plot the cytokine concentration against the concentration of the test compound. Calculate the IC50 value for the inhibition of cytokine production.

Caption: A general experimental workflow for screening immunosuppressive compounds.

Future Directions and Conclusion

The available evidence, primarily from studies on Cochlioquinone A, suggests that the cochlioquinone class of meroterpenoids holds promise as a source of novel immunomodulatory agents. The demonstrated activity of Cochlioquinone A on the CCR5 receptor provides a tangible starting point for investigating the immunosuppressive potential of other analogs, including this compound.

Significant further research is required to:

-

Isolate or synthesize sufficient quantities of pure this compound for biological evaluation.

-

Perform comprehensive in vitro screening of this compound to determine its effects on T-cell proliferation, cytokine production, and other key immune functions.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Conduct structure-activity relationship studies to identify the key chemical moieties responsible for any observed immunosuppressive activity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Cochlioquinone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of Cochlioquinone B, a meroterpenoid natural product with reported biological activities. The following sections detail experimental protocols for investigating its cytotoxic, anti-inflammatory, and cell signaling effects, based on established methodologies.

Overview of this compound

This compound is a member of the cochlioquinone family of fungal metabolites, first isolated from the plant pathogen Cochliobolus miyabeanus.[1][2] Cochlioquinones are known to exhibit a range of biological activities, including phytotoxic, cytotoxic, and immunosuppressive effects.[1] While the precise mechanisms of action for many cochlioquinones are still under investigation, some have been shown to act as inhibitors of enzymes such as NADH ubiquinone reductase.[2] This document outlines protocols to explore the therapeutic potential of this compound in vitro.

Data Presentation

Currently, specific quantitative data for the in vitro activities of this compound is limited in publicly available literature. The following table is provided as a template to be populated as experimental data becomes available.

| Biological Activity | Cell Line | Assay | IC50 Value (µM) | Reference |

| Cytotoxicity | e.g., HCT116, A549 | MTT Assay | Data not available | |

| Anti-inflammatory | e.g., RAW 264.7 | Nitric Oxide Assay | Data not available | |

| Enzyme Inhibition | e.g., NADH ubiquinone reductase | Enzyme Activity Assay | Data not available |

Experimental Protocols

The following are detailed protocols for assessing the key in vitro biological activities of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., HCT116 human colon cancer, A549 human lung cancer)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-